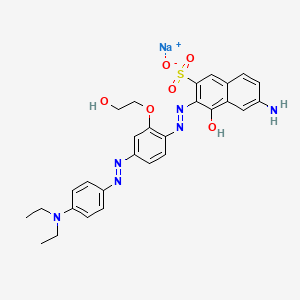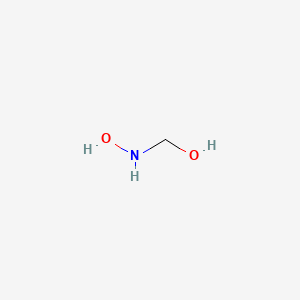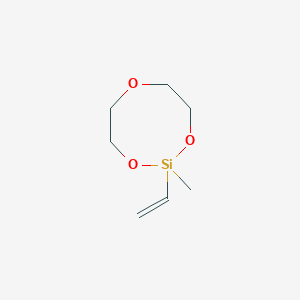
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure
准备方法
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane typically involves the reaction of appropriate silicon-containing precursors with organic reagents. One common method includes the hydrosilylation of vinyl-containing compounds with methylsiloxane derivatives under controlled conditions. Industrial production methods often involve the use of catalysts such as platinum or rhodium to facilitate the reaction and achieve high yields.
化学反应分析
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Polymerization: Under specific conditions, it can undergo polymerization to form organosilicon polymers with unique properties.
科学研究应用
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential use in drug delivery systems and biomedical applications due to its biocompatibility.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives, offering enhanced properties such as flexibility and durability.
作用机制
The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting cellular functions. The compound’s unique structure allows it to form stable complexes with other molecules, influencing its reactivity and applications.
相似化合物的比较
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane can be compared with other organosilicon compounds such as:
2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Ethynyl-1,3,5-trimethylbenzene: Another organosilicon compound with distinct properties and uses.
Cycloalkanes: While not organosilicon compounds, they share some structural similarities and can be used for comparative studies in reactivity and applications.
属性
CAS 编号 |
116393-19-2 |
|---|---|
分子式 |
C7H14O3Si |
分子量 |
174.27 g/mol |
IUPAC 名称 |
2-ethenyl-2-methyl-1,3,6,2-trioxasilocane |
InChI |
InChI=1S/C7H14O3Si/c1-3-11(2)9-6-4-8-5-7-10-11/h3H,1,4-7H2,2H3 |
InChI 键 |
IOPZLSMCKVUTBU-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(OCCOCCO1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)


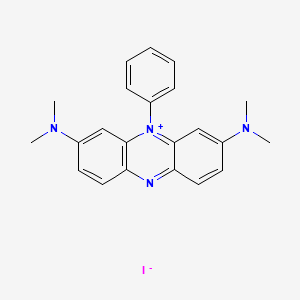
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
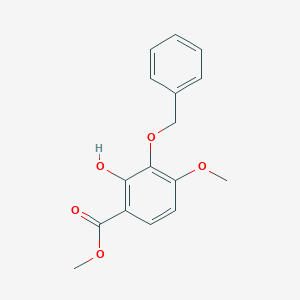
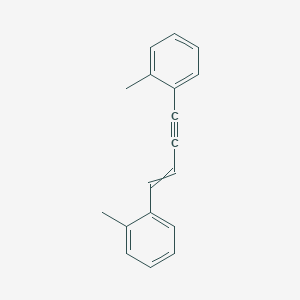
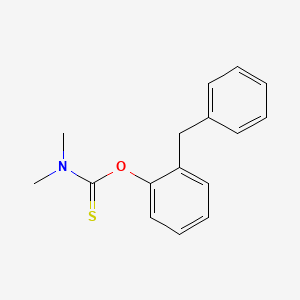
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

